2-Ethyl-1-hexanethiol (CAS: 7341-17-5) is a branched primary alkyl thiol characterized by an eight-carbon backbone with an ethyl group at the 2-position. As a clear liquid with a density of approximately 0.843–0.852 g/mL and a boiling point of 101–102 °C at 50 Torr, it is primarily sourced for advanced surface and polymer chemistry applications [1]. In industrial and research procurement, it is highly valued as an 'entropic' capping ligand for colloidal nanoparticles, a sterically hindered chain transfer agent (CTA) in radical polymerization, and a robust precursor for self-assembled monolayers (SAMs). Unlike standard linear thiols, the steric bulk near the sulfhydryl headgroup fundamentally alters its packing density, thermal desorption profile, and interaction thermodynamics, making it a critical selection for applications requiring enhanced thermal stability, high solubility, or precise molecular weight control.
Substituting 2-ethyl-1-hexanethiol with closely related linear analogs, such as 1-octanethiol or 1-hexanethiol, routinely fails in high-performance applications due to differences in steric hindrance at the binding interface [1]. In surface passivation, linear thiols form highly ordered but thermally vulnerable monolayers that desorb at relatively low temperatures (~80 °C), whereas the branched ethyl group of 2-ethyl-1-hexanethiol disrupts crystalline packing in a way that paradoxically increases the monolayer's thermal stability and hydrophobicity [1]. Furthermore, in nanoparticle formulation, replacing 2-ethyl-1-hexanethiol with linear thiols results in a massive loss of conformational entropy upon binding, leading to strong van der Waals inter-ligand interactions that cause irreversible nanoparticle aggregation and drastically reduced solubility in organic solvents[2]. Consequently, buyers must procure the exact branched isomer to ensure high-temperature processability and colloidal stability.
When utilized as a self-assembled monolayer (SAM) on copper surfaces, 2-ethyl-1-hexanethiol demonstrates vastly superior thermal stability and hydrophobicity compared to its linear isomer, 1-octanethiol. Experimental data shows that 1-octanethiol SAMs decompose at 80 °C, while 2-ethyl-1-hexanethiol SAMs remain stable up to 140 °C [1]. Additionally, 2-ethyl-1-hexanethiol achieves a higher water contact angle (130.66°) and greater corrosion inhibition efficiency (99.37%) than 1-octanethiol (124.79° and 96.24%, respectively) [1].
| Evidence Dimension | Thermal decomposition threshold and contact angle |
| Target Compound Data | Decomposition at 140 °C; Contact angle 130.66°; 99.37% inhibition |
| Comparator Or Baseline | 1-Octanethiol (Decomposition at 80 °C; Contact angle 124.79°; 96.24% inhibition) |
| Quantified Difference | +60 °C increase in thermal stability window; +5.87° increase in hydrophobicity |
| Conditions | 0.01 M organothiol SAMs formed at 40 °C on oxygen-plasma treated copper surfaces, annealed from 25 to 250 °C. |
Procurement of 2-ethyl-1-hexanethiol is mandatory for microelectronics and sensor manufacturers whose downstream curing or processing steps exceed the 80 °C failure point of standard linear thiols.
In the formulation of colloidal semiconductor nanocrystals, the structural backbone of the capping ligand dictates solubility. Isothermal titration calorimetry (ITC) reveals that branched alkylthiols (such as 2-alkyl-1-hexanethiols) exhibit significantly lower entropy loss upon binding (ΔS = -14.9 J/mol·K) compared to linear analogs (ΔS = -37.6 J/mol·K) [1]. The steric hindrance of the ethyl branch prevents tight van der Waals packing among neighboring ligands, classifying 2-ethyl-1-hexanethiol as an 'entropic ligand' that dramatically enhances the colloidal stability of the resulting nanoparticles [1].
| Evidence Dimension | Entropy loss (ΔS) during ligand exchange |
| Target Compound Data | ΔS = -14.9 J/mol·K (Branched hexanethiol model) |
| Comparator Or Baseline | Linear alkylthiol model (ΔS = -37.6 J/mol·K) |
| Quantified Difference | ~60% reduction in entropy loss upon nanocrystal binding |
| Conditions | Isothermal titration calorimetry (ITC) of ligand exchange on oleate-coated CdSe nanocrystals. |
Formulators of quantum dot inks and optical coatings must select this branched compound to prevent particle aggregation and maintain high-concentration solubility in organic solvents.
In post-polymerization modification of peptide therapeutics via pentafluorophenyl thioether (PFTR) chemistry, the choice of thiol drastically impacts biological efficacy. Conjugating a virtually inactive tetrapeptide scaffold with 2-ethyl-1-hexanethiol yielded a highly potent derivative (HG4.9A) that was at least a 16-fold stronger inhibitor of pathogens like P. aeruginosa and E. coli compared to the unmodified peptide [1]. This sterically hindered, hydrophobic modification outperformed hydrophilic thiol alternatives, which failed to impart significant antimicrobial activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) improvement |
| Target Compound Data | 16-fold stronger inhibition of P. aeruginosa and E. coli |
| Comparator Or Baseline | Unmodified peptide and hydrophilic thiol conjugates (virtually inactive) |
| Quantified Difference | >16x increase in antimicrobial potency |
| Conditions | PFTR conjugation of a tetrapeptide library assayed against a microbial panel. |
Provides pharmaceutical procurement teams with a validated, sterically tuned hydrophobic building block capable of rescuing or amplifying the efficacy of peptide-based drug candidates.
2-Ethyl-1-hexanethiol is the optimal choice for forming self-assembled monolayers (SAMs) on copper circuitry and electrodes where downstream manufacturing involves thermal curing or annealing. Because its SAMs resist decomposition up to 140 °C (compared to 80 °C for linear octanethiol), it ensures continuous corrosion protection and maintains a highly hydrophobic surface during aggressive processing steps[1].
For manufacturers formulating colloidal semiconductor nanocrystals (e.g., CdSe) or gold nanoparticles for inkjet printing or optical coatings, 2-ethyl-1-hexanethiol serves as a critical 'entropic ligand'. Its branched structure minimizes inter-ligand van der Waals packing, reducing entropy loss upon binding and preventing nanoparticle aggregation, thereby enabling highly concentrated, stable dispersions in organic solvents [2].
In pharmaceutical R&D, 2-ethyl-1-hexanethiol is utilized as a premium hydrophobic modifier in pentafluorophenyl thioether (PFTR) click-chemistry. By conjugating this specific branched thiol to peptide side-chains, researchers can dramatically enhance cellular membrane permeability, successfully converting inactive peptide scaffolds into potent antimicrobial agents [3].
Flammable;Irritant;Health Hazard